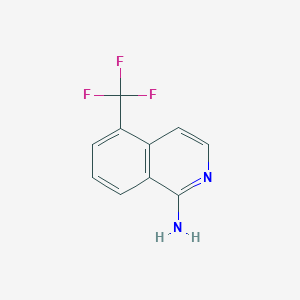

5-(Trifluoromethyl)isoquinolin-1-amine

描述

属性

CAS 编号 |

1357946-47-4 |

|---|---|

分子式 |

C10H7F3N2 |

分子量 |

212.1711896 |

同义词 |

5-(trifluoroMethyl)isoquinolin-1-aMine |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Functional Group and Structural Analogues

1,3,4-Oxadiazole Thioether Derivatives ()

Compounds such as 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) share the trifluoromethyl motif but differ in their core structure (oxadiazole vs. isoquinoline). These derivatives exhibit fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 µg/mL) and herbicidal effects, attributed to interactions with succinate dehydrogenase (SDH) via carbonyl groups. In contrast, the isoquinolin-1-amine scaffold may prioritize amine-mediated hydrogen bonding in target binding .

| Parameter | 5-(Trifluoromethyl)isoquinolin-1-amine | Oxadiazole Thioether 5g |

|---|---|---|

| Core Structure | Isoquinoline | 1,3,4-Oxadiazole |

| Key Functional Group | -NH₂ (amine) | -S- (thioether) |

| Biological Activity | Not explicitly reported (in evidence) | Fungicidal/Herbicidal |

| Target Protein | N/A | SDH (PDB: 2FBW) |

| Fluorine Role | Enhances lipophilicity | Stabilizes binding interactions |

1-Aryltriazole Carboxylic Acids ()

Derivatives like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrate antitumor activity, particularly against NCI-H522 lung cancer cells (68.09% growth inhibition). The trifluoromethyl group here enhances electron-withdrawing effects, improving interaction with kinases like c-Met. While this compound lacks direct antitumor data in the provided evidence, its amine group could facilitate interactions with nucleic acids or enzymes, differing from the triazole-carboxylic acid’s kinase inhibition mechanism .

Pyridalyl ()

Pyridalyl, a trifluoromethylpyridine-containing insecticide (IUPAC name: 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether), highlights the agrochemical utility of trifluoromethyl groups. Unlike this compound, Pyridalyl’s ether and pyridine groups contribute to its persistence and broad-spectrum insecticidal activity, underscoring the versatility of trifluoromethyl in diverse applications .

Role of Trifluoromethyl Group: Comparative Insights

The trifluoromethyl group is a critical determinant of bioactivity across these compounds. Its electron-withdrawing nature and hydrophobic character improve membrane permeability and resistance to oxidative metabolism . For example:

- In oxadiazole thioethers, the -CF₃ group stabilizes binding to SDH via van der Waals interactions .

- In triazole acids, it enhances electrostatic complementarity with kinase active sites .

- In this compound, the -CF₃ likely augments aromatic stacking and metabolic stability, though specific target data are pending.

常见问题

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and trifluoromethyl integration. ¹⁹F NMR is essential for confirming CF₃ group presence .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm) to assess purity (>98%) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 213.16) and isotopic patterns .

How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Advanced Research Focus

The CF₃ group is strongly electron-withdrawing, which:

- Reduces Basicity : The amine group’s pKa decreases due to inductive effects, impacting solubility and protonation states in biological assays .

- Enhances Metabolic Stability : Fluorine’s electronegativity reduces oxidative degradation, a key consideration in medicinal chemistry .

- Alters π-Stacking : Computational modeling (e.g., DFT) shows increased aromatic ring polarization, affecting interactions with biological targets like kinases .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki). Standardize protocols using validated assays (e.g., fluorescence polarization for binding affinity) .

- Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) and confirm stock solution stability via LC-MS .

- Structural Analogues : Compare activity against 5-(Trifluoromethyl)isoquinolin-1-ol (CAS: 630423-22-2), which shares similar electronic profiles but differs in hydrogen-bonding capacity .

What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Q. Advanced Research Focus

- Scaffold Modulation : Introduce substituents at the 1-amine position (e.g., alkyl, aryl) to probe steric and electronic effects. For example, 5-(4-fluorophenyl) analogues show enhanced kinase inhibition .

- Fluorine Scanning : Replace CF₃ with CHF₂ or CF₂H to isolate electronic vs. steric contributions .

- Biological Profiling : Use panels of related targets (e.g., tyrosine kinases, GPCRs) to identify selectivity trends. Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes .

How can computational methods predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS. Focus on hydrogen bonds with backbone residues (e.g., Met793) .

- Pharmacophore Modeling : Define essential features (e.g., aromatic rings, hydrogen-bond donors) using Schrödinger’s Phase. Validate with in vitro IC₅₀ data .

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP ~2.5) and CYP450 inhibition risks, guiding lead optimization .

What are the stability challenges during storage, and how can they be mitigated?

Q. Basic Research Focus

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Confirm stability via periodic HPLC .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) in sealed containers. Lyophilization is recommended for long-term storage .

- Oxidative Degradation : Add antioxidants (e.g., BHT at 0.01%) to solutions. Monitor via ¹H NMR for new peaks .

How does this compound compare to structurally related isoquinoline derivatives in terms of synthetic complexity?

Q. Advanced Research Focus

- Heterocyclic Complexity : The CF₃ group complicates regioselectivity in cyclization vs. simpler methyl or methoxy derivatives .

- Yield Trade-offs : Pd-catalyzed steps for CF₃ introduction yield 40–60%, lower than non-fluorinated analogues (70–85%) .

- Purification Challenges : Fluorinated byproducts require reverse-phase HPLC instead of standard silica gel columns .

What are the ethical and safety considerations for handling this compound?

Q. Basic Research Focus

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity studies in rodents (OECD Guidelines) .

- Waste Disposal : Neutralize fluorinated waste with calcium hydroxide before incineration to avoid HF release .

- PPE Requirements : Use nitrile gloves, goggles, and fume hoods for synthesis and handling .

How can researchers validate the compound’s mechanism of action in unexplored biological systems?

Q. Advanced Research Focus

- CRISPR Screening : Identify gene knockouts that sensitize/resist the compound in cell viability assays .

- Thermal Proteome Profiling (TPP) : Detect target engagement by monitoring protein melting shifts in lysates .

- In Vivo Models : Use zebrafish xenografts for preliminary toxicity and efficacy before murine studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。